5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester
CAS No.: 2096334-54-0
Cat. No.: VC8017102
Molecular Formula: C13H15BBrFO4
Molecular Weight: 344.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096334-54-0 |
|---|---|
| Molecular Formula | C13H15BBrFO4 |
| Molecular Weight | 344.97 |
| IUPAC Name | 2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3 |
| Standard InChI Key | MQIFCUNYOGZZBA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a 1,3-benzodioxole core substituted at the 4-position with a boronic ester group and at the 6- and 7-positions with bromine and fluorine atoms, respectively. The pinacol ester moiety () stabilizes the boronic acid, preventing protodeboronation and improving shelf stability. The IUPAC name, 2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic structure and substituent arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.97 g/mol |
| CAS No. | 2096334-54-0 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br |
| InChIKey | MQIFCUNYOGZZBA-UHFFFAOYSA-N |
Electronic and Steric Effects
The electron-withdrawing bromine and fluorine substituents modulate the aromatic ring’s electron density, enhancing the boronic ester’s electrophilicity in Suzuki-Miyaura couplings. The methylenedioxy group contributes steric bulk, influencing regioselectivity in cross-coupling reactions.
Synthesis and Purification
General Synthetic Route
The compound is synthesized via esterification of 5-bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid with pinacol. A representative procedure involves refluxing equimolar amounts of the boronic acid and pinacol in anhydrous diethyl ether, followed by purification via flash column chromatography (hexane/ethyl acetate) . Typical yields range from 80–90%, with purity confirmed by NMR and HPLC .
Reaction Scheme:
Analytical Validation
Low residual silanol silica-based reversed-phase HPLC is preferred for analysis due to minimized interactions with the boronic ester, ensuring accurate quantification. NMR spectroscopy (δ ~30 ppm) confirms boron coordination, while mass spectrometry (ESI+) verifies the molecular ion peak at m/z 345.97 .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a key substrate in Suzuki-Miyaura reactions, this boronic ester facilitates carbon-carbon bond formation with aryl halides under palladium catalysis (e.g., Pd(PPh)). Its reactivity is exemplified in the synthesis of biaryl ethers and heterocyclic compounds, crucial in drug discovery . For instance, coupling with 5-iodopyrimidine derivatives yields antiviral intermediates .
Medicinal Chemistry
The methylenedioxy group is a privileged scaffold in CNS-active compounds. Functionalization via cross-coupling enables access to dopamine receptor modulators and MAO inhibitors .
Material Science
Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors, relevant for OLEDs and photovoltaic devices .
Comparative Analysis with Analogues
Halogen-Substituted Analogues
Compared to 4-bromo-2-fluoro-5-methylphenylboronic acid pinacol ester (CAS 2096334-00-6), the methylenedioxy group in this compound reduces rotational freedom, favoring planar transition states in cross-couplings .
Heterocyclic Derivatives
Pyridine-based analogues (e.g., 5-bromo-2-fluoro-3-pyridineboronic acid pinacol ester) exhibit lower steric hindrance but reduced thermal stability .
Table 2: Reactivity Comparison
| Compound | Relative Reactivity (vs. PhBpin) | Thermal Stability (°C) |
|---|---|---|
| 5-Bromo-4-fluoro-2,3-methylenedioxy... | 1.8× | 180–200 |
| 4-Bromo-2-fluoro-5-methylphenyl... | 1.5× | 160–180 |
| 5-Bromo-2-fluoro-3-pyridine... | 2.1× | 140–160 |
Future Directions
Ongoing research focuses on enantioselective couplings using chiral palladium catalysts and applications in bioorthogonal chemistry. Advances in continuous-flow synthesis may enhance scalability for industrial use .
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